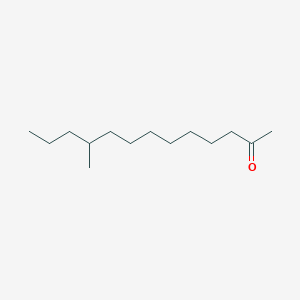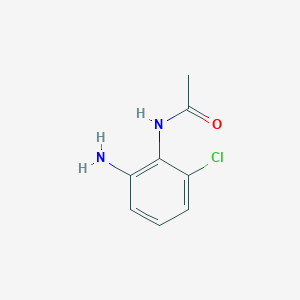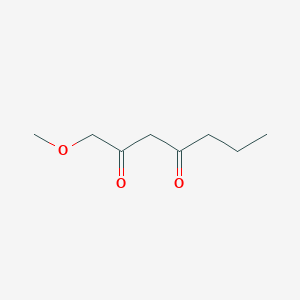![molecular formula C21H20NOP B14301361 1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one CAS No. 114196-60-0](/img/structure/B14301361.png)
1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one is a chemical compound with the molecular formula C21H19OP It is known for its unique structure, which includes a triphenylphosphoranylidene group attached to a propan-2-one backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one typically involves the reaction of triphenylphosphine with an appropriate carbonyl compound. One common method is the Wittig reaction, where triphenylphosphine reacts with a carbonyl compound in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structures .
科学的研究の応用
1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of 1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound interacts with other molecules through its reactive phosphorus center .
類似化合物との比較
Similar Compounds
Similar compounds to 1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one include:
1-Triphenylphosphoranylidene-2-propanone: Shares a similar structure but differs in the position of the phosphoranylidene group.
(2-Oxopropylidene)triphenylphosphorane: Another related compound with a similar phosphorus-containing group.
Uniqueness
What sets this compound apart is its specific arrangement of the triphenylphosphoranylidene group and the propan-2-one backbone. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
114196-60-0 |
|---|---|
分子式 |
C21H20NOP |
分子量 |
333.4 g/mol |
IUPAC名 |
1-[(triphenyl-λ5-phosphanylidene)amino]propan-2-one |
InChI |
InChI=1S/C21H20NOP/c1-18(23)17-22-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16H,17H2,1H3 |
InChIキー |
PPCBEQYCCWUFMS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CN=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


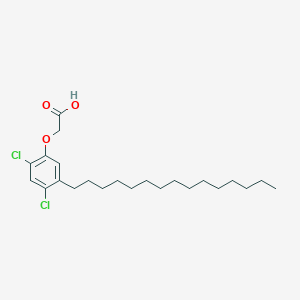

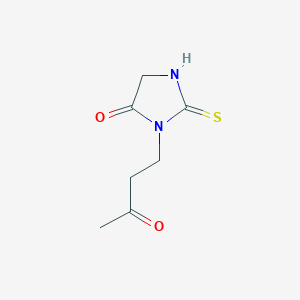
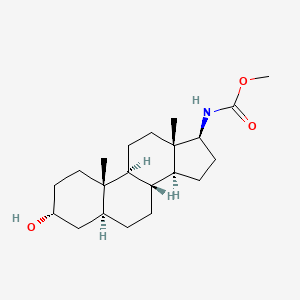
![2-[2-(Ethylamino)benzamido]benzoic acid](/img/structure/B14301294.png)
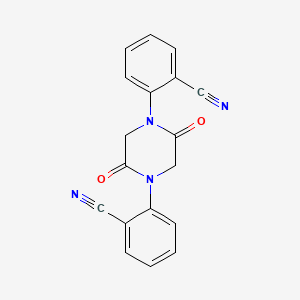

![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)
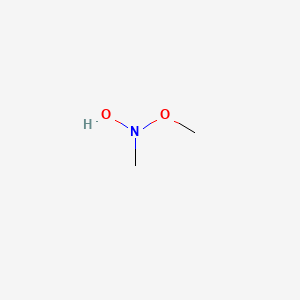
![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)
